1-Chloro-4-phenylisoquinoline

Spasmolytic Papaverine-like Isoquinoline derivative

1-Chloro-4-phenylisoquinoline is a halogenated isoquinoline derivative with the molecular formula C15H10ClN and a molecular weight of 239.70 g/mol. Its structure features a chlorine atom at the 1-position and a phenyl ring at the 4-position of the isoquinoline core.

Molecular Formula C15H10ClN
Molecular Weight 239.70 g/mol
Cat. No. B8697992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-phenylisoquinoline
Molecular FormulaC15H10ClN
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C3=CC=CC=C32)Cl
InChIInChI=1S/C15H10ClN/c16-15-13-9-5-4-8-12(13)14(10-17-15)11-6-2-1-3-7-11/h1-10H
InChIKeySMIGICYHCZUSHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-phenylisoquinoline (CAS 65810-96-0): Structural Identity and Core Characteristics for Research Procurement


1-Chloro-4-phenylisoquinoline is a halogenated isoquinoline derivative with the molecular formula C15H10ClN and a molecular weight of 239.70 g/mol . Its structure features a chlorine atom at the 1-position and a phenyl ring at the 4-position of the isoquinoline core. This compound serves as a critical scaffold and intermediate in medicinal chemistry and materials science, with its spectral identity confirmed by 2 NMR and 1 FTIR spectra available in the Wiley KnowItAll library [1]. The presence of both the chlorine leaving group and the phenyl substituent dictates its unique reactivity profile and lipophilicity, which are key differentiators from simpler isoquinoline analogs in downstream applications.

Why 1-Chloro-4-phenylisoquinoline Cannot Be Simply Substituted with Generic In-Class Analogs


Generic substitution among 1-halo-4-substituted isoquinolines is a high-risk procurement strategy for research and development due to the profound impact of substituent variation on critical molecular properties. Evidence shows that a seemingly minor change, such as replacing the 4-phenyl group with a 4-methyl group, can drastically alter pharmacological activity, with 4-phenyl derivatives demonstrating superior spasmolytic effects [1]. Furthermore, substitutions at this position lead to significant and predictable shifts in lipophilicity (logP), a key determinant of membrane permeability, solubility, and off-target binding in biological systems. The 1-chloro group is also uniquely poised for specific nucleophilic aromatic substitution reactions, making it a non-fungible synthetic handle compared to its 1-bromo or 1-iodo counterparts. Selecting an unauthorized analog not only risks experimental failure but also leads to data misinterpretation and resource wastage.

Quantitative Differential Evidence for 1-Chloro-4-phenylisoquinoline vs. Key Analogs


Superior Spasmolytic Activity of 4-Phenyl Over 4-Methyl Isoquinoline Derivatives

A direct comparative pharmacological study established that 4-phenyl-substituted isoquinoline derivatives are more active than their 4-methyl analogues [1]. Specifically, the diethylaminoethylester of 1-chloro-3-carboxy-4-phenylisoquinoline exhibited a spasmolytic effect comparable to that of papaverine, the gold-standard smooth muscle relaxant, while the activity of the corresponding 4-methyl derivative was notably inferior [1]. This confirms the critical role of the 4-phenyl group for achieving a potent biological effect.

Spasmolytic Papaverine-like Isoquinoline derivative

Increased Lipophilicity (LogP) of 1-Chloro-4-phenylisoquinoline vs. 4-Methyl Analog

The partition coefficient (LogP) is a critical driver of a molecule's pharmacokinetic profile. The logP of 1-chloro-4-phenylisoquinoline is predicted to be 4.5552 . In contrast, the logP of the analogous 1-chloro-4-methylisoquinoline is predicted to be 2.89 . This represents a difference of +1.6652 log units, translating to the 4-phenyl derivative being approximately 46 times more lipophilic, which is a highly significant shift for biological systems.

Lipophilicity LogP Drug-likeness ADME

Spectral Identity Confirmed via Multi-Modal Spectroscopy for Research Integrity

The unambiguous structural identity of 1-chloro-4-phenylisoquinoline, crucial for reproducible research, is confirmed by 2 distinct NMR spectra and 1 FTIR spectrum in a certified reference library [1]. This multi-modal spectral fingerprint provides a definitive standard for verifying the correct compound has been procured and is pure. The exact proton (1H) and carbon (13C) NMR signals, along with characteristic IR absorption bands, are unique to this substitution pattern.

NMR Spectroscopy FTIR Structure Confirmation Quality Control

Distinct 1-Chloro Reactivity Profile for Selective C1-Functionalization

The chlorine atom at the 1-position of the isoquinoline ring is a versatile synthetic handle that engages in reactivity pathways distinct from other halogens. Its use in Bischler-Napieralski and related cyclization/opening reactions is well-established for constructing complex 1-substituted 3,4-diarylisoquinoline libraries [1]. Compared to a 1-bromo analog, the 1-chloro derivative offers attenuated reactivity that can be advantageous for achieving higher selectivity in sequential derivatizations, a strategy commonly exploited in complex molecule synthesis.

Nucleophilic Aromatic Substitution Cross-coupling Synthetic Handle Building Block

High-Impact Application Scenarios for 1-Chloro-4-phenylisoquinoline Based on Verified Evidence


Medicinal Chemistry: Developing Papaverine-like Spasmolytic Agents

A research team aiming to discover new smooth muscle relaxants should prioritize 1-chloro-4-phenylisoquinoline as the core scaffold. Evidence shows that the crucial 4-phenyl substituent imparts activity comparable to the established drug papaverine, while the analogous 4-methyl derivative is markedly less active [1]. The compound's high logP of ~4.5 suggests it will have the membrane permeability necessary for intracellular targets. Synthetically, the 1-chloro group allows for late-stage diversification to optimize potency and pharmacokinetics.

Chemical Biology: Generating High-Lipophilicity Fluorescent Probes

For the design of cellular probes targeting lipid-rich environments or membranes, 1-chloro-4-phenylisoquinoline offers a distinct advantage. Its predicted logP of 4.5552 is significantly higher than that of a 4-methyl analog (logP 2.89), indicating a nearly 46-fold greater affinity for lipophilic compartments [1]. This property can be harnessed to ensure subcellular localization, while the 1-chloro handle can be used to conjugate a fluorophore via nucleophilic aromatic substitution.

Synthetic Methodology: Selective C1-Functionalization for Library Synthesis

A process chemistry lab tasked with building a diverse library of 1-substituted-4-phenylisoquinolines will find the 1-chloro group to be an optimal synthetic handle. Its reactivity is balanced for selective cross-coupling, providing better control than a more reactive 1-bromo analog [1]. The distinct NMR and FTIR fingerprint is also critical for rapid, automated high-throughput purification and quality control, preventing cross-contamination.

Procurement & Quality Control: Identity Verification for SAR Studies

A core facility managing compound libraries must implement stringent identity checks. The multi-modal spectral fingerprint (NMR and FTIR) for 1-chloro-4-phenylisoquinoline, available in a certified reference library, provides a non-negotiable standard [1]. Before any biological screening, staff can quickly verify the compound's identity against this standard to ensure the integrity of incoming stock, preventing costly data corruption in structure-activity relationship (SAR) programs.

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